Cas no 1314895-94-7 (Hexahydrofuro[3,2-b]furan-3,6-diamine)

Hexahydrofuro[3,2-b]furan-3,6-diamine structure
1314895-94-7 structure
商品名:Hexahydrofuro[3,2-b]furan-3,6-diamine
CAS番号:1314895-94-7
MF:C6H12N2O2
メガワット:144.171681404114
CID:5743552
PubChem ID:24820169

Hexahydrofuro[3,2-b]furan-3,6-diamine 化学的及び物理的性質

名前と識別子

    • Hexahydro-furo[3,2-b]furan-3,6-diamine
    • SCHEMBL2599524
    • 125335-70-8
    • Hexahydrofuro[3,2-b]furan-3,6-diamine
    • L-Iditol, 2,5-diamino-1,4:3,6-dianhydro-2,5-dideoxy-
    • SB44474
    • GS-6445
    • H10386
    • 1314895-94-7
    • 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
    • AKOS006304396
    • AMY11635
    • MDL: MFCD10698656
    • インチ: 1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
    • InChIKey: XHQWSUCHPAVLNQ-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C2C1C(CO2)N)N

計算された属性

  • せいみつぶんしりょう: 144.089877630g/mol
  • どういたいしつりょう: 144.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.1

Hexahydrofuro[3,2-b]furan-3,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1792731-1g
Hexahydrofuro[3,2-b]furan-3,6-diamine
1314895-94-7 98%
1g
¥1953.00 2024-08-09

Hexahydrofuro[3,2-b]furan-3,6-diamine 関連文献

Hexahydrofuro[3,2-b]furan-3,6-diamineに関する追加情報

Hexahydrofuro[3,2-b]furan-3,6-diamine (CAS No. 1314895-94-7): A Comprehensive Overview

Hexahydrofuro[3,2-b]furan-3,6-diamine, identified by its CAS number 1314895-94-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic amine features a fused bicyclic structure, combining a hexahydrofuran ring with a furan moiety, and is distinguished by the presence of two amine functional groups at the 3 and 6 positions. The unique structural configuration of Hexahydrofuro[3,2-b]furan-3,6-diamine makes it a versatile scaffold for the development of various pharmacologically active molecules.

The compound's molecular formula and connectivity contribute to its potential biological activity. The presence of nitrogen atoms in both rings introduces basicity and reactivity, which are crucial for interactions with biological targets such as enzymes and receptors. Recent studies have highlighted the importance of such nitrogen-rich heterocycles in medicinal chemistry, particularly in the design of novel therapeutic agents. The flexibility provided by the hexahydrofuran ring enhances the compound's ability to adopt multiple conformations, which can be advantageous for binding to complex biological systems.

In the realm of drug discovery, Hexahydrofuro[3,2-b]furan-3,6-diamine has been explored as a precursor or intermediate in synthesizing molecules with potential applications in treating neurological disorders, inflammatory conditions, and other diseases. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this compound may exhibit similar pharmacological properties. For instance, modifications at the 3 and 6 positions could lead to enhanced binding affinity or selectivity for specific targets.

The synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine involves multi-step organic transformations that highlight its synthetic utility. One common approach includes cyclization reactions followed by amination steps to introduce the amine groups at the desired positions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of producing this compound on a larger scale.

The physicochemical properties of Hexahydrofuro[3,2-b]furan-3,6-diamine are also noteworthy. Its solubility profile in common organic solvents makes it suitable for various downstream applications in pharmaceutical research. Additionally, its stability under different storage conditions ensures that it remains viable for long-term studies and industrial use. These characteristics are critical for maintaining consistency in experimental protocols and ensuring reproducibility in research outcomes.

The growing interest in heterocyclic compounds like Hexahydrofuro[3,2-b]furan-3,6-diamine is driven by their diverse biological activities and synthetic versatility. Researchers are continually investigating new derivatives to uncover novel therapeutic possibilities. For example, recent studies have demonstrated that modifications to the amine groups can alter the compound's interaction with biological targets, leading to different pharmacological effects. This underscores the importance of structural diversity in drug development.

The role of computational chemistry in studying compounds like Hexahydrofuro[3,2-b]furan-3,6-diamine cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. These computational tools have become indispensable in modern drug discovery pipelines, enabling faster and more targeted development processes.

In conclusion, Hexahydrofuro[3,2-b]furan-3,6-diamine (CAS No. 1314895-94-7) represents a promising scaffold with significant potential in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration. As our understanding of its biological activity grows through ongoing research efforts, this compound is likely to play an increasingly important role in the development of new therapeutic agents.

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